molecular formula C5H6ClNO4 B1215114 Pyridin-1-ium perchlorate CAS No. 15598-34-2

Pyridin-1-ium perchlorate

Cat. No. B1215114
CAS RN: 15598-34-2
M. Wt: 179.56 g/mol
InChI Key: JLKXXDAJGKKSNK-UHFFFAOYSA-N
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Description

Pyridinium perchlorate is a type of pyridinium salt . Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics over the centuries .


Synthesis Analysis

Pyridinium salts have been synthesized through various routes . They have been highlighted for their synthetic routes and reactivity . They are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .


Molecular Structure Analysis

Pyridinium salts are structurally diverse . They are quite familiar structures in many natural products and bioactive pharmaceuticals . The molecular structures of the pyridinium salts were characterized by 31 P magic-angle spinning nuclear magnetic resonance (31 P MAS NMR) spectroscopy, elemental analysis, and Fourier transform infrared (FT-IR) spectroscopy .


Chemical Reactions Analysis

Pyridinium salts have been known for their reactivity . They have been highlighted for their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .


Physical And Chemical Properties Analysis

Pyridinium salts have been known for their physical and chemical properties . They have been highlighted for their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Scientific Research Applications

Ferroelectric Properties

Pyridinium perchlorate (PyClO4) has been studied for its ferroelectric properties. The behavior of its ferroelectric and thermodynamic parameters was investigated through dynamic NMR spectroscopy, focusing on the order-disorder character of ferroelectricity in PyClO4. It was found that the ferroelectricity of this compound below a first-order phase transition is primarily due to the ordering of cations along a ferroelectric axis. This study indicates that PyClO4 could be significant in the research of ferroelectric materials (Vujosevic, Müller, & Roduner, 2006).

Catalytic Applications

Pyridinium perchlorate is identified as an effective catalyst for the reaction of trialkyl phosphites with various C=X electrophiles, such as aldehydes, ketones, and imines. The reactions lead to high yields of α-substituted phosphonates, highlighting the potential of PyClO4 as a versatile catalyst in organic synthesis (Kolodyazhnaya & Kolodyazhnyĭ, 2011).

Phase Transition Studies

Research on pyridinium-4-carboxylic acid perchlorate, a compound similar to PyClO4, demonstrated a reversible structural phase transition. The compound undergoes a phase transition with distinct differences in crystal structures and intermolecular interactions at different temperatures. This kind of research provides insights into the structural dynamics of pyridinium salts under varying conditions (Ye, Cai, Ge, & Xiong, 2010).

Polarization and Energy Barrier Analysis

Further studies on PyClO4 focused on polarization and energy barriers in its ferroelectric properties. Using NMR methods, the reorientation of pyridinium cations over potential energy barriers was analyzed, providing a deeper understanding of the mixed type of ferroelectricity in PyClO4 crystals (Wa̧sicki, Fojud, Czarnecki, & Jurga, 2008).

Vibrational Spectra and Proton Tunneling

The vibrational spectra of pyridine–pyridinium cationic complexes, including PyClO4, were investigated to understand the proton tunneling effect in these complexes. This research is crucial in the study of molecular interactions and dynamic processes in pyridinium salts (Tayyari, Mahdizadeh, Holakoei, & Wang, 2010).

Mechanism of Action

The mechanism of action of pyridinium perchlorate involves the anion generated from pyridinium perchlorate by two reversible one-electron reduction steps. This anion is a strong electron donor which is able to reduce compounds that have a more negative redox potential .

Safety and Hazards

Pyridinium perchlorate can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to wear personal protective equipment, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, keep away from open flames, hot surfaces and sources of ignition, use only non-sparking tools, and take precautionary measures against static discharges .

Future Directions

Pyridinium salts have been highlighted for their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . They have played an intriguing role in a wide range of research topics over the centuries . The equilibrium between fundamental and applied science is shifted towards practical applications of the knowledge discovered earlier .

properties

CAS RN

15598-34-2

Molecular Formula

C5H6ClNO4

Molecular Weight

179.56 g/mol

IUPAC Name

pyridin-1-ium;perchlorate

InChI

InChI=1S/C5H5N.ClHO4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-5H;(H,2,3,4,5)

InChI Key

JLKXXDAJGKKSNK-UHFFFAOYSA-N

SMILES

C1=CC=NC=C1.OCl(=O)(=O)=O

Canonical SMILES

C1=CC=[NH+]C=C1.[O-]Cl(=O)(=O)=O

Other CAS RN

15598-34-2

Related CAS

110-86-1 (Parent)

synonyms

monopyridine phosphate
pyridine
pyridine cyanate
pyridine dinitrate
pyridine diphosphate
pyridine disulfate
pyridine hydride
pyridine hydride (2:1)
pyridine hydrochloride
pyridine ion (1-), hydrogen
pyridine ion (1-), lithium salt
pyridine ion (1-), potassium salt
pyridine ion (1-), sodium salt
pyridine ion (2+)
pyridine monohydrate
pyridine monophosphate
pyridine monosulfate
pyridine nitrate
pyridine perbromate, 82Br-labeled
pyridine perchlorate
pyridine perchlorate, 2H-labeled
pyridine phosphate
pyridine phosphate (2:1)
pyridine sulfate
pyridine sulfate (2:1)
pyridine, hydrogen bromide
pyridine, hydrogen fluoride
pyridine, hydrogen iodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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